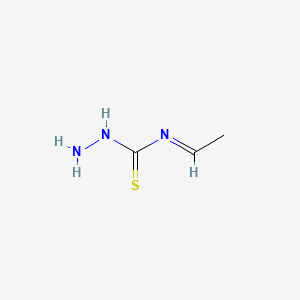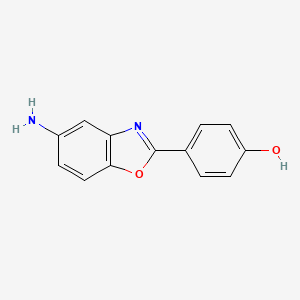
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate is a complex organic compound characterized by its unique structure, which includes multiple dioxo and dioxabismepan groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate typically involves multi-step organic reactions. One common method includes the reaction of succinic acid with 4,7-dioxo-1,3,2-dioxabismepan derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the compound. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, its unique structure allows it to interact with cellular membranes and other biomolecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate stands out due to its unique combination of dioxo and dioxabismepan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H12Bi2O12 |
|---|---|
Poids moléculaire |
766.18 g/mol |
Nom IUPAC |
bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) butanedioate |
InChI |
InChI=1S/3C4H6O4.2Bi/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
Clé InChI |
SWWKWOMCSSQXRJ-UHFFFAOYSA-H |
SMILES canonique |
C1CC(=O)O[Bi](OC1=O)OC(=O)CCC(=O)O[Bi]2OC(=O)CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)

![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)




![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)


![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)

